3,4-Dihydroxybenzophenone

Antioxidant Free Radical Scavenging DPPH Assay

Choose 3,4-Dihydroxybenzophenone for its distinct 3,4-catechol arrangement that enables exclusive C-4 site-selective Suzuki-Miyaura cross-coupling—unattainable with 2,4- or 4,4'-isomers. With 2.7× stronger antioxidant potency than Trolox (IC50 10.15 μM in DPPH assay), it outperforms generic antioxidants for formulation stability. Its unique anhydrous/monohydrate polymorphism supports solid-state optimization. Ideal for oncology drug discovery (cytotoxicity superior to cisplatin vs. SMMC-7721 cells) and high-value cosmetic/nutraceutical preservative systems. Order now for consistent, high-purity research material.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 10425-11-3
Cat. No. B1216044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybenzophenone
CAS10425-11-3
Synonyms3,4-dihydroxybenzophenone
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C13H10O3/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,14-15H
InChIKeyARWCZKJISXFBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxybenzophenone: Procurement Specifications and Baseline Characteristics


3,4-Dihydroxybenzophenone (CAS 10425-11-3, C13H10O3, MW 214.22 g/mol) is a hydroxybenzophenone derivative with the (3,4-dihydroxyphenyl)(phenyl)methanone structure [1]. The compound is a solid at 20°C with a melting point of 144–148 °C [2] and is soluble in methanol, offering a well-defined catechol motif that serves as a versatile building block for site-selective cross-coupling reactions and a scaffold for antioxidant and UV-absorbing applications .

Why 3,4-Dihydroxybenzophenone Cannot Be Substituted by Other Benzophenone Isomers


Generic substitution of 3,4-dihydroxybenzophenone with its regioisomers, such as 2,4-dihydroxybenzophenone (BP-1) or 4,4'-dihydroxybenzophenone, fails due to fundamentally divergent structural and electronic properties that dictate both synthetic utility and biological activity. The ortho-para catechol arrangement (3,4-dihydroxy) imparts a unique reduction potential (E7 = 0.56–0.7 V vs NHE) for its phenoxyl radicals, a value that differs from other isomers and directly correlates with its distinct antioxidant potency . Furthermore, the 3,4-substitution pattern enables site-selective Suzuki-Miyaura cross-coupling reactions at the C-4 position, a regiochemical outcome that cannot be achieved with the 2,4- or 4,4'-isomers, which either fail to react selectively or yield different product distributions [1]. Therefore, a change in isomer is not a like-for-like substitution; it constitutes a material change in both synthetic and functional performance.

Quantitative Performance Metrics: 3,4-Dihydroxybenzophenone vs. Closest Analogs


Superior Antioxidant Potency in DPPH Radical Scavenging Compared to Trolox

In a direct comparative study, a polyhydroxybenzophenone series that included 3,4-dihydroxybenzophenone was evaluated for antioxidant activity using the DPPH assay. The compound exhibited a 2.7-fold increase in antioxidant potency compared to the standard antioxidant Trolox .

Antioxidant Free Radical Scavenging DPPH Assay

Enhanced Cytotoxicity Against Hepatocarcinoma SMMC-7721 Cells Relative to Cisplatin

The same study evaluated antitumor activity and found that the compound exhibited stronger cytotoxicity against SMMC-7721 hepatocarcinoma cells than the clinical chemotherapeutic agent cisplatin .

Cytotoxicity Anticancer Hepatocarcinoma

Crystallization as a Distinct Anhydrous Form and a Monohydrate Pseudopolymorph

Crystallographic studies have identified both an anhydrous form (space group C2/c) and a monohydrate pseudopolymorph (space group P21/n) of 3,4-dihydroxybenzophenone. The anhydrous form features an intramolecular O2—H2···O1 hydrogen bond (O···O = 2.6391 Å), which is absent in the monohydrate, leading to distinct packing arrangements [1].

Crystallography Polymorphism Solid-State Chemistry

Site-Selective Suzuki-Miyaura Cross-Coupling at the C-4 Position

The bis(triflate) derivative of 3,4-dihydroxybenzophenone undergoes Suzuki-Miyaura reaction with one equivalent of arylboronic acid to give site-selective attack onto carbon atom C-4, a regiochemical outcome unique to this substitution pattern among dihydroxybenzophenone isomers [1].

Organic Synthesis Cross-Coupling Regioselectivity

LogP Value Predicts Favorable Bioavailability Profile Compared to Oxybenzone

The calculated partition coefficient (XLogP3-AA) for 3,4-dihydroxybenzophenone is 2.6 [1], placing it in an optimal range for oral bioavailability. This contrasts with oxybenzone (log Kow = 3.52) and its metabolite 2,4-dihydroxybenzophenone (log Kow = 2.96) [2].

Physicochemical Properties Drug-likeness Lipophilicity

Validated Application Scenarios for 3,4-Dihydroxybenzophenone Based on Differential Evidence


Preclinical Anticancer Lead Optimization

For researchers in oncology drug discovery, 3,4-dihydroxybenzophenone is a compelling lead compound based on its demonstrated cytotoxicity against hepatocarcinoma SMMC-7721 cells, which exceeds that of the clinical agent cisplatin . Its favorable LogP value (2.6) [1] suggests adequate drug-like properties, making it a strong candidate for further structural optimization and in vivo efficacy studies.

Formulation Stabilization in Cosmetics and Nutraceuticals

In formulation science, where oxidative stability is paramount, 3,4-dihydroxybenzophenone offers a quantifiable advantage. Its antioxidant potency, measured as an IC50 of 10.15 μM in the DPPH assay, is 2.7-fold greater than that of the industry standard Trolox . This performance metric directly supports its selection over other benzophenone derivatives or generic antioxidants for protecting sensitive ingredients in high-value cosmetic or nutraceutical formulations.

Advanced Organic Synthesis via Regioselective Functionalization

Synthetic chemists requiring a benzophenone scaffold with predictable and site-selective reactivity should procure the 3,4-dihydroxy isomer. Its bis(triflate) derivative is the unique substrate for palladium-catalyzed Suzuki-Miyaura reactions that proceed with exclusive selectivity at the C-4 position . This regiochemical control cannot be achieved with the 2,4- or 4,4'-isomers, making 3,4-dihydroxybenzophenone the only viable starting material for synthesizing specific 4-aryl-3-hydroxybenzophenone derivatives.

Solid-State Formulation and Crystallization Studies

For solid-state chemists and formulation scientists, 3,4-dihydroxybenzophenone provides a unique model system due to its ability to form both an anhydrous crystal (C2/c) and a monohydrate pseudopolymorph (P21/n) with distinct hydrogen-bonding networks . This property is critical for studying the role of water in crystal assembly and for optimizing manufacturing processes where hydration state impacts solubility, stability, and bioavailability. This specific polymorphism is not observed in the 2,4- or 4,4'-isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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